molecular formula C19H22N2O5S2 B2990014 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922929-98-4

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2990014
CAS No.: 922929-98-4
M. Wt: 422.51
InChI Key: KWQWVULFTCWFEC-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.51. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-11-3-8-14-15(9-11)27-19(17(14)18(20)23)21-16(22)10-28(24,25)13-6-4-12(26-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQWVULFTCWFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sulfonyl-containing derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not specifically listed in the search results.

The presence of the sulfonyl group and the tetrahydrobenzo[b]thiophene moiety contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. Specifically, the compound has been evaluated against various strains of bacteria, including Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound was found to have an MIC of less than 0.1 µM against M. tuberculosis H37Rv, indicating potent antimycobacterial activity comparable to existing treatments like isoniazid (INH) .
  • Selectivity and Safety :
    • In cytotoxicity assays using normal cell lines (e.g., HEK-293), the compound exhibited a high selectivity index (SI), suggesting it is preferentially toxic to bacterial cells rather than human cells .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonyl derivatives has also been investigated. Compounds similar to the one discussed have shown effectiveness in reducing inflammation markers in various models.

  • Mechanism of Action :
    • The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses, although specific pathways for this compound require further elucidation.

Case Studies

A series of studies have highlighted the efficacy of sulfonyl-containing compounds:

  • Study 1 : A derivative with a similar scaffold was tested for its ability to inhibit M. tuberculosis. It demonstrated an MIC of 0.07 µM, reinforcing the potential for this class of compounds in treating tuberculosis .
  • Study 2 : In another investigation focusing on anti-inflammatory properties, compounds were shown to significantly reduce levels of TNF-alpha in vitro, suggesting a promising application in inflammatory diseases.

Data Tables

Compound NameMIC (µM)Selectivity IndexCytotoxicity (IC50)
Compound A<0.12242>200 µM
Compound B0.073380>150 µM

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